3,5-Difluoro-2'-ethylbenzophenone
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Overview
Description
3,5-Difluoro-2’-ethylbenzophenone is an organic compound that belongs to the class of aromatic ketones. It has the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and an ethyl group at the 2’ position of the benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-difluorobenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 3,5-Difluoro-2’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2’-ethylbenzophenone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to non-fluorinated benzophenones.
Reduction: The carbonyl group in 3,5-Difluoro-2’-ethylbenzophenone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group can also undergo nucleophilic addition reactions with various nucleophiles, forming addition products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Nucleophilic Addition: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzophenones with electrophiles at the ortho or para positions relative to the carbonyl group.
Reduction: 3,5-Difluoro-2’-ethylbenzyl alcohol.
Nucleophilic Addition: Alcohols or other addition products depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2’-ethylbenzophenone has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2’-ethylbenzophenone involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated aromatic compound with different functional groups and applications.
3,5-Difluorobenzophenone: Lacks the ethyl group at the 2’ position, resulting in different chemical and physical properties.
Uniqueness
3,5-Difluoro-2’-ethylbenzophenone is unique due to the combination of fluorine atoms and an ethyl group, which imparts distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(2-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-2-10-5-3-4-6-14(10)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBJOXCCDOXBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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